(2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Description
(2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones It is characterized by the presence of a fluorophenyl group, a thiazole ring, and an enone moiety
Properties
IUPAC Name |
(E)-3-(4-fluoroanilino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c19-14-6-8-15(9-7-14)20-11-10-16(22)17-12-21-18(23-17)13-4-2-1-3-5-13/h1-12,20H/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMIJBXZBLHKCA-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C=CNC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)/C=C/NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Enone Formation: The final step involves the formation of the enone moiety through an aldol condensation reaction between the thiazole derivative and an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane, depending on the reagents and conditions used.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In the field of medicine, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in oncology and neurology.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s enone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the fluorophenyl and thiazole groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[(4-chlorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
- (2E)-3-[(4-bromophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
- (2E)-3-[(4-methylphenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Uniqueness
The presence of the fluorophenyl group in (2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one imparts unique electronic properties that can influence its reactivity and binding interactions. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Biological Activity
The compound (2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a thiazole ring, which is significant for its biological activity due to the presence of sulfur and nitrogen atoms that can participate in various biochemical interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines.
Case Study Findings:
- Caco-2 Cells : The compound exhibited significant cytotoxicity against Caco-2 colorectal adenocarcinoma cells, reducing cell viability by approximately 39.8% compared to untreated controls (p < 0.001) .
- A549 Cells : In contrast, the same compound showed limited activity against A549 human pulmonary adenocarcinoma cells, indicating a selective response based on the cancer type .
These findings suggest that the thiazole moiety may interact with specific cellular targets in cancer cells, leading to apoptosis or cell cycle arrest.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds structurally related to this compound exhibit activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Gram-positive Bacteria : The compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .
- Fungal Activity : Certain thiazole derivatives demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. Modifications on the thiazole ring or the phenyl substituents can enhance or diminish their efficacy.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against cancer cells |
| Substitution on Thiazole | Enhanced antimicrobial properties |
| Alteration of Aromatic Rings | Variable effects on cytotoxicity and selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
